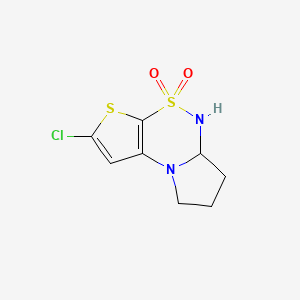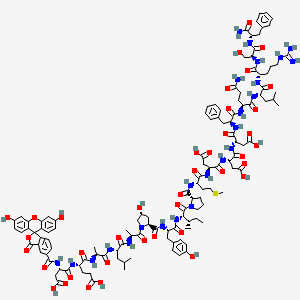
LTB4 antagonist 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LTB4 antagonist 3: is a compound known for its anti-inflammatory properties. It functions by inhibiting the activity of leukotriene B4, a potent lipid mediator involved in inflammation and immune responses. This compound has garnered significant interest due to its potential therapeutic applications in treating various inflammatory diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of LTB4 antagonist 3 involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to construct the core molecular framework.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions: LTB4 antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: LTB4 antagonist 3 is used in chemical research to study the mechanisms of inflammation and immune responses. It serves as a tool compound to investigate the role of leukotriene B4 in various biological processes.
Biology: In biological research, this compound is employed to explore the pathways involved in leukocyte recruitment and activation. It helps in understanding the molecular mechanisms underlying inflammatory diseases.
Medicine: The compound has potential therapeutic applications in treating conditions such as asthma, arthritis, and inflammatory bowel disease. Clinical trials are ongoing to evaluate its efficacy and safety in humans.
Industry: In the pharmaceutical industry, this compound is used in the development of new anti-inflammatory drugs. Its unique properties make it a valuable candidate for drug discovery and development.
Mécanisme D'action
LTB4 antagonist 3 exerts its effects by binding to the leukotriene B4 receptor, thereby blocking the interaction between leukotriene B4 and its receptor. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and immune cell recruitment. The compound specifically targets the leukotriene B4 receptor, making it highly selective and effective in reducing inflammation.
Comparaison Avec Des Composés Similaires
- Leukotriene B4 receptor antagonist 1
- Leukotriene B4 receptor antagonist 2
- Leukotriene B4 receptor antagonist 4
Comparison: LTB4 antagonist 3 stands out due to its high selectivity and potency in inhibiting the leukotriene B4 receptor. Compared to other similar compounds, it has shown superior efficacy in reducing inflammation and has a better safety profile. Its unique molecular structure allows for more effective binding to the receptor, making it a promising candidate for therapeutic applications.
Propriétés
Formule moléculaire |
C29H27NO6 |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
2-(4-benzylpiperidine-1-carbonyl)-6-phenylmethoxy-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C29H27NO6/c31-28(30-15-13-21(14-16-30)17-20-7-3-1-4-8-20)26-27(29(32)33)36-25-18-23(11-12-24(25)35-26)34-19-22-9-5-2-6-10-22/h1-12,18,21H,13-17,19H2,(H,32,33) |
Clé InChI |
QJHNUCHFWIOGCG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(OC4=C(O3)C=CC(=C4)OCC5=CC=CC=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




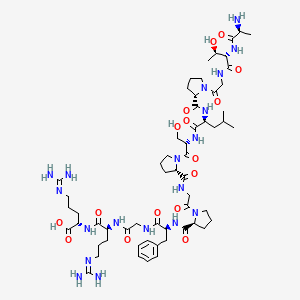

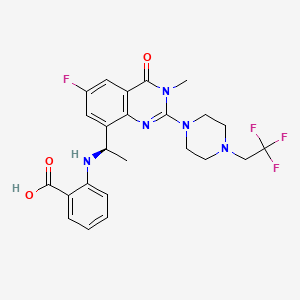
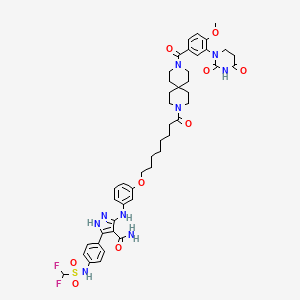
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
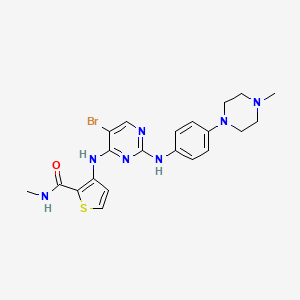
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
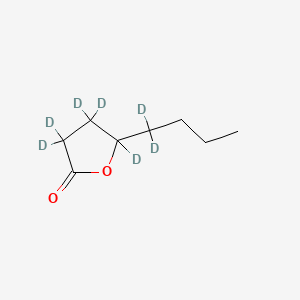
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
